N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridazine core substituted with a 3-methylphenyl group at the N1 position and a carboxamide-linked 4-(azepan-1-ylsulfonyl)phenyl moiety. The azepane (7-membered saturated heterocycle) sulfonyl group distinguishes it from analogs with smaller cyclic amines (e.g., piperidine or pyrrolidine). Its molecular weight is estimated at ~480–490 g/mol based on structural analogs (e.g., ).
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O4S/c1-18-7-6-8-20(17-18)28-16-13-22(29)23(26-28)24(30)25-19-9-11-21(12-10-19)33(31,32)27-14-4-2-3-5-15-27/h6-13,16-17H,2-5,14-15H2,1H3,(H,25,30) |
InChI Key |
IANWPLOLYZMYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the reaction of a suitable sulfonyl chloride with 4-aminobenzoic acid, followed by cyclization with 3-methylphenylhydrazine. The resulting intermediate is then subjected to further transformations to yield the final product.
Reaction Conditions::Sulfonylation: The reaction between 4-aminobenzoic acid and the sulfonyl chloride occurs under acidic conditions.
Cyclization: Cyclization with 3-methylphenylhydrazine typically takes place in a solvent such as ethanol or acetonitrile.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using scalable processes in specialized laboratories.
Chemical Reactions Analysis
Oxidation: The carbonyl group in the pyridazine ring is susceptible to oxidation.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the sulfonyl group.
- Oxidation: The corresponding carboxylic acid.
- Reduction: The corresponding alcohol.
- Substitution: Various derivatives with modified sulfonyl or phenyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of phenylpiperazine have shown promising results in inhibiting various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigated the effects of structurally related compounds on human cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity:
| Compound ID | Cell Line | IC50 Value (µM) | Apoptosis Induction |
|---|---|---|---|
| 6f | A549 | 15 | Yes |
| 6g | C6 | 20 | Yes |
These findings suggest that the incorporation of specific functional groups, such as sulfonamides and azepane rings, may enhance the anticancer activity of related compounds.
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Research indicates that similar oxadiazole derivatives possess significant antibacterial properties against various strains, including those resistant to conventional antibiotics.
Case Study: Antimicrobial Activity
In vitro studies have evaluated the antibacterial efficacy of related compounds:
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6h | E. coli | 10 µg/mL |
| 6i | S. aureus | 5 µg/mL |
These results highlight the compound's potential application in treating infections caused by resistant bacteria.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the azepane structure.
- Introduction of the sulfonamide group.
- Cyclization reactions to synthesize the pyridazine moiety.
These synthetic pathways are critical for optimizing yield and biological activity.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a) Dihydropyridazine Carboxamide Derivatives
Key analogs share the dihydropyridazine-3-carboxamide scaffold but differ in aryl and sulfonamide substituents:
Key Observations :
- The azepane sulfonyl group in the target compound increases molecular weight compared to piperidine (BH53044) or aminosulfonyl (10d) analogs.
b) Quinoline Hybrid Derivatives ()
Compounds 31–34 and 36 () incorporate a quinoline-phenoxy moiety linked to the dihydropyridazine carboxamide. For example:
- Compound 31: 1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Molecular Weight: ~650–700 g/mol (estimated) Melting Point: 158.2–159.6°C; Yield: 42.7% .
Comparison :
- The quinoline extension significantly increases molecular complexity and weight, likely enhancing target specificity but reducing synthetic accessibility compared to the simpler azepane-sulfonyl derivative.
Sulfonamide Group Variations
The sulfonamide linkage is critical for interactions with biological targets (e.g., carbonic anhydrases, kinases):
Key Observations :
Physicochemical Properties
- Melting Points: Analogs with fluorophenyl or chlorophenyl groups (e.g., compounds) exhibit higher melting points (140–186°C) compared to non-halogenated derivatives, suggesting stronger crystal lattice interactions .
- Synthetic Yields: Yields for quinoline hybrids (35–49%) are lower than simpler dihydropyridazines, reflecting synthetic challenges in multi-step routes .
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
- Molecular Formula : C21H26N2O4S
- Molecular Weight : 402.50714 g/mol
- CAS Number : [Not provided in the sources]
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial systems, while the dihydropyridazine structure may contribute to its interactions with biological membranes and proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives containing sulfonamide groups demonstrate moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Bacillus subtilis | Strong |
| Salmonella typhi | Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are useful in treating neurodegenerative diseases. Compounds similar to the one have shown promising results in inhibiting AChE .
- Urease Inhibition : The compound exhibits strong inhibitory activity against urease, which is crucial for treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
- Neurotoxicity Assessment : A study evaluated the neurotoxic potential of several analogs related to this compound. It was found that while some derivatives were neurotoxic substrates for monoamine oxidase-B (MAO-B), others were not, indicating a selective neurotoxic profile .
- Antifungal Properties : In addition to antibacterial activities, compounds with similar structures have been tested for antifungal efficacy against pathogens like Candida albicans, showing variable results depending on the specific structural modifications made .
- Pharmacological Profiling : A comprehensive study involving synthesized derivatives demonstrated a range of pharmacological activities including anti-inflammatory and anticancer effects, suggesting a broad therapeutic potential for compounds within this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
